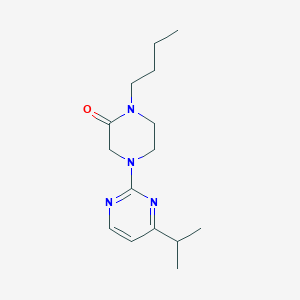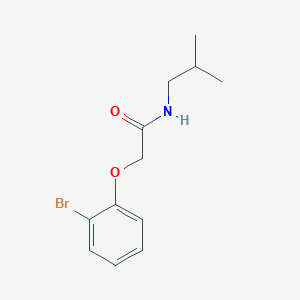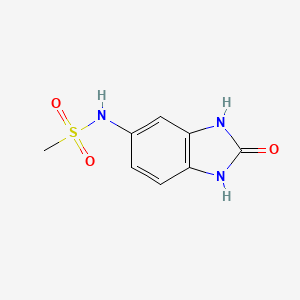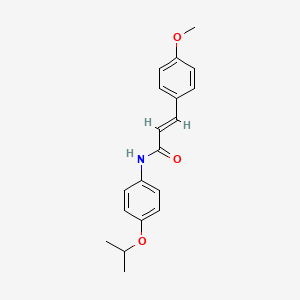
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinones and has been shown to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to be involved in cancer and inflammation, respectively. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammation, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Finally, in neurodegeneration, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to protect neurons from oxidative stress and inflammation, leading to a reduction in neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one for lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one of the limitations of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one. One area of research is the development of new drugs based on the structure of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one that have improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are targeted by 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one, which could lead to the development of more targeted therapies. Finally, further research is needed to fully understand the mechanism of action of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one involves a multi-step process that starts with the reaction of 4-isopropyl-2,6-dimethylpyrimidine with 1-bromo-4-chlorobutane to yield 4-(4-chlorobutyl)-2,6-dimethylpyrimidine. This intermediate is then reacted with piperazine to give 1-butyl-4-(4-chlorobutyl)piperazine, which is subsequently converted to 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one by reacting it with 2-chloroacetyl chloride.
Scientific Research Applications
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-butyl-4-(4-propan-2-ylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-4-5-8-18-9-10-19(11-14(18)20)15-16-7-6-13(17-15)12(2)3/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLSKDDZFKTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C2=NC=CC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-(4-isopropylpyrimidin-2-YL)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)

![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)

![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)

![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)